molecular formula C20H22N4O4 B11288291 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B11288291
M. Wt: 382.4 g/mol
InChI Key: KTMLAWAZPRSWGA-UHFFFAOYSA-N
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Description

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.

    Introduction of the ethoxy and dimethyl groups: These groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Acetylation: The final step involves the acetylation of the intermediate compound with m-tolyl acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the ethoxy or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: It can be used as a building block for the synthesis of novel polymers with unique properties.

    Biological Studies: Researchers are exploring its effects on various biological pathways to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
  • 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide

Uniqueness

The uniqueness of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the m-tolyl group can enhance its binding affinity to certain molecular targets compared to its o-tolyl and p-tolyl analogs.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H22N4O4/c1-5-28-17-13(3)10-21-18-16(17)19(26)24(20(27)23(18)4)11-15(25)22-14-8-6-7-12(2)9-14/h6-10H,5,11H2,1-4H3,(H,22,25)

InChI Key

KTMLAWAZPRSWGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C)C

Origin of Product

United States

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